![molecular formula C17H16N4O4 B2630515 3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034246-73-4](/img/structure/B2630515.png)
3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
Beschreibung
This compound features a benzoxazolone core linked via an ethyl chain to a pyrrolidine ring substituted with a pyrimidin-4-yloxy group. The benzoxazolone scaffold is widely explored in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity .
Eigenschaften
IUPAC Name |
3-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-benzoxazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-16(10-21-13-3-1-2-4-14(13)25-17(21)23)20-8-6-12(9-20)24-15-5-7-18-11-19-15/h1-5,7,11-12H,6,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVSPUHRDEHQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CN3C4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions involving a suitable halide precursor.
Incorporation of the pyrimidine moiety: This step often involves the reaction of the intermediate compound with a pyrimidine derivative, facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety may facilitate binding to nucleic acid structures, while the benzo[d]oxazole core can interact with protein targets. These interactions can modulate biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Heterocyclic Substituents : Unlike piperazine-based analogs (e.g., SN79), the pyrrolidine-pyrimidine group in the target compound introduces a compact, polar heterocyclic system that may enhance target selectivity .
- Biological Relevance : The pyrimidine moiety is a pharmacophore in kinase inhibitors and sigma receptor ligands, suggesting possible dual mechanisms of action .
Insights :
- The target compound likely follows a route similar to General Procedure D (), involving coupling of the pyrrolidine-pyrimidine group to the benzoxazolone core under basic conditions .
- Yields for benzoxazolone analogs typically range from 51–73%, suggesting the target compound’s synthesis is feasible within this range .
Physicochemical and Pharmacological Implications
- Receptor Binding : Sigma-2 receptor agonists (e.g., CB-64D in ) often feature nitrogen-rich heterocycles, aligning with the target compound’s pyrrolidine-pyrimidine motif .
- Caspase-Independent Apoptosis: Sigma-2 agonists like CB-184 induce apoptosis via non-canonical pathways, a mechanism the target compound may share due to structural similarities .
Biologische Aktivität
The compound 3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C13H16N4O3, with a molecular weight of approximately 276.29 g/mol. The structure includes:
- Pyrimidine Ring : Known for its role in nucleic acids and as a pharmacophore in various drugs.
- Pyrrolidine Ring : Enhances hydrophobic interactions and binding affinity.
- Benzo[d]oxazole Moiety : Contributes to the compound's overall stability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as phosphoinositide 3-kinase (PI3K), which plays a significant role in cancer progression and cell survival mechanisms.
- Receptor Binding : Interaction with various receptors can result in downstream effects that modulate cellular responses. The pyrimidin-4-yloxy group is particularly effective in forming hydrogen bonds and engaging in π-π interactions, enhancing binding affinity.
Enzyme Inhibition Studies
Research indicates that compounds structurally similar to this compound exhibit significant enzyme inhibitory activity. For instance, studies have shown that similar compounds effectively inhibit PI3K with IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .
Compound | Target Enzyme | IC50 (µM) | Cell Line |
---|---|---|---|
Compound A | PI3K | 0.12 | MCF-7 |
Compound B | PI3K | 0.15 | HepG2 |
3-(2-oxo...) | PI3K | TBD | TBD |
Anticancer Activity
The compound has shown potential as an anticancer agent through various mechanisms:
- Induction of Apoptosis : Similar compounds have been reported to increase p53 expression levels and activate caspase pathways leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at the G1 phase, inhibiting proliferation in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to 3-(2-oxo...) in preclinical settings:
- Study on MCF-7 Cells : A series of derivatives were tested for their cytotoxic effects against MCF-7 cells, demonstrating IC50 values ranging from 10 µM to 15 µM, comparable to established chemotherapeutics like doxorubicin .
- In Vivo Models : Animal studies have shown that these compounds can significantly reduce tumor size without notable toxicity, suggesting a favorable therapeutic index.
Q & A
Q. Advanced: How can stereochemical challenges in the pyrrolidine ring be addressed during synthesis?
The pyrrolidine ring’s stereochemistry can lead to diastereomer formation. To resolve this:
- Use chiral auxiliaries or enantioselective catalysts during ring closure.
- Employ X-ray crystallography (using SHELXL, as in ) to confirm absolute configuration post-synthesis.
- Optimize reaction conditions (e.g., temperature, solvent polarity) to favor a single stereoisomer, guided by HPLC chiral column analysis .
Basic: What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon骨架 connectivity. For example, the benzoxazolone carbonyl appears at ~156 ppm in ¹³C NMR, while pyrrolidine protons resonate between δ 3.2–4.3 ppm in ¹H NMR ().
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error ().
- IR Spectroscopy : Identifies functional groups like C=O (1700–1750 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) .
Q. Advanced: How are conflicting NMR data resolved for structurally similar analogs?
- Perform 2D NMR experiments (e.g., COSY, HSQC) to assign overlapping signals.
- Compare experimental data with density functional theory (DFT)-calculated chemical shifts for proposed structures.
- Use crystallographic data () to validate spatial arrangements of ambiguous groups .
Basic: What biological activities are associated with this compound?
Q. Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Systematic substitution : Vary the pyrimidine/pyrrolidine moieties and measure IC₅₀ shifts. For example, replacing pyrimidin-4-yloxy with thiazole improves kinase inhibition ().
- Molecular docking : Screen against targets like Bcl-2 or EGFR using AutoDock Vina to prioritize synthetic targets.
- In vivo validation : Use xenograft models to assess tumor regression and pharmacokinetics (e.g., oral bioavailability) .
Basic: How is crystallographic data utilized in structural analysis?
Q. Advanced: How are crystallographic data contradictions addressed?
- Re-refine datasets using TWINABS for twinned crystals.
- Apply Hirshfeld surface analysis to detect disordered solvent molecules or counterions.
- Cross-validate with solid-state NMR to resolve ambiguities in electron density maps .
Basic: What are the stability considerations for this compound?
- Storage : -20°C under inert gas (N₂/Ar) to prevent oxidation of the pyrrolidine ring.
- Solution stability : Avoid prolonged exposure to DMSO (>24 hours) to prevent decomposition.
- pH sensitivity : Degrades rapidly in strongly acidic/basic conditions (pH <3 or >10) .
Q. Advanced: How can reaction conditions be optimized to enhance stability during synthesis?
- Use scavenger resins (e.g., polymer-bound trisamine) to sequester reactive byproducts.
- Employ flow chemistry to minimize intermediate exposure to harsh conditions.
- Monitor degradation via LC-MS in real-time to adjust reaction parameters .
Basic: What computational methods support mechanistic studies?
Q. Advanced: How are conflicting computational and experimental bioactivity data reconciled?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.